molecular formula C11H14ClNO2 B15092587 Methyl 4-amino-3-(4-chlorophenyl)butanoate

Methyl 4-amino-3-(4-chlorophenyl)butanoate

Cat. No.: B15092587
M. Wt: 227.69 g/mol
InChI Key: WWCYOWKGBSCUIA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(4-chlorophenyl)butanoate is a chemical compound with the molecular formula C11H14ClNO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanoate ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(4-chlorophenyl)butanoate typically involves the esterification of 4-amino-3-(4-chlorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(4-chlorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, alkyl, or amino-substituted derivatives.

Scientific Research Applications

Methyl 4-amino-3-(4-chlorophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-amino-3-(4-chlorophenyl)butanoate can be compared with other similar compounds such as:

    Methyl 4-amino-3-(4-fluorophenyl)butanoate: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and biological activity.

    Methyl 4-amino-3-(4-bromophenyl)butanoate: Contains a bromine atom, which can affect the compound’s chemical properties and interactions.

    Methyl 4-amino-3-(4-methylphenyl)butanoate: The presence of a methyl group instead of chlorine can influence the compound’s hydrophobicity and reactivity.

Biological Activity

Methyl 4-amino-3-(4-chlorophenyl)butanoate, a compound characterized by its amino and chlorophenyl groups, exhibits notable biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C11_{11}H14_{14}ClN2_2O. The presence of the chlorophenyl group enhances its lipophilicity, influencing its interaction with biological membranes and receptors. The compound is often utilized as an intermediate in organic synthesis and has potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABA (gamma-aminobutyric acid) receptors. Similar to baclofen, a known muscle relaxant, this compound may modulate GABAergic activity, leading to effects on muscle spasticity and anxiety disorders.

Interaction with Enzymes and Receptors

Research indicates that this compound interacts with specific enzymes and receptors in biological systems, modulating their activity. This modulation can lead to various biochemical effects, which are critical for its potential therapeutic applications.

Biological Activity and Therapeutic Potential

  • Neurological Disorders : Given its structural similarity to baclofen, this compound is being investigated for potential use in treating neurological conditions such as spasticity and anxiety disorders due to its GABA receptor modulation.
  • Antibacterial Activity : A related compound, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, has shown significant antibacterial activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus (MSSA and MRSA). The minimum inhibitory concentrations (MICs) for this compound were reported at 0.35 µg/mL against MSSA and 0.75 µg/mL against MRSA . This suggests that derivatives of this compound may also exhibit similar antibacterial properties.
  • Cancer Research : The compound's derivatives have been explored for their antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated significant inhibition of cell proliferation in breast cancer models .

Study on Antibacterial Efficacy

A study focused on the antibacterial properties of methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate demonstrated its effectiveness against drug-resistant strains of bacteria. The study highlighted that treatment with this compound resulted in a phenotypic change in MRSA cells that mimicked genetic knockout of the menB gene involved in menaquinone biosynthesis .

Cancer Cell Proliferation Inhibition

Another study evaluated the antiproliferative activity of related compounds against the MDA-MB-231 triple-negative breast cancer cell line. The results indicated an IC50_{50} value significantly lower than that of standard chemotherapeutics, suggesting a promising therapeutic window for further development .

Comparative Analysis with Related Compounds

Compound NameStructural DifferenceUnique Properties
Methyl 4-amino-3-(4-bromophenyl)butanoateBromine instead of chlorinePotentially different biological activity due to bromine's larger size
Methyl 4-amino-3-(4-fluorophenyl)butanoateFluorine instead of chlorineEnhanced lipophilicity may alter pharmacokinetics
Methyl 2-(4-amino-3-chlorophenyl)butanoateDifferent position of amino groupMay exhibit different receptor affinities

Properties

IUPAC Name

methyl 4-amino-3-(4-chlorophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCYOWKGBSCUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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